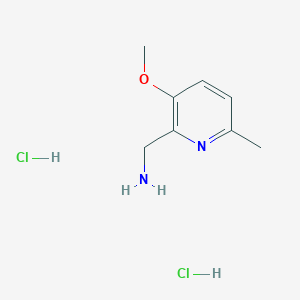

(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

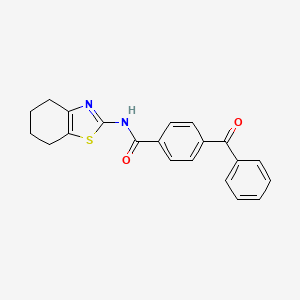

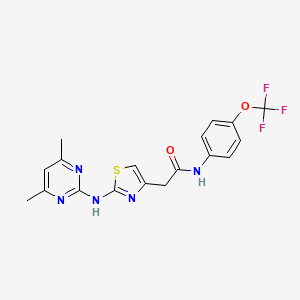

“(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287345-05-3 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 225.12 . The compound is typically stored at room temperature .Scientific Research Applications

In Vitro and In Vivo Evaluation for Osteoporosis Prevention and Treatment

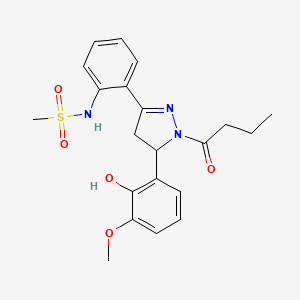

The derivative "3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6" has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. It demonstrated excellent in vitro profiles, significant plasma unbound fraction, and promising pharmacokinetics in rats, dogs, and monkeys, making it a candidate for clinical development to treat osteoporosis (Hutchinson et al., 2003).

Synthesis and Characterization of Zinc(II) Complexes

The synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine", were explored. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, showcasing their potential in producing heterotactic-enriched polylactide, a key component in biodegradable plastics (Kwon, Nayab, & Jeong, 2015).

Antimicrobial Activity of Quinoline Derivatives

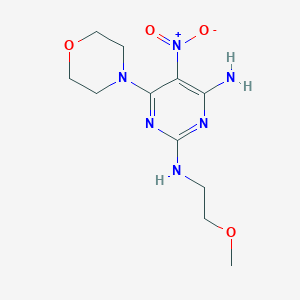

A new series of quinoline derivatives, including "[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives", were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The compounds showed moderate to very good activities, comparable to first-line drugs, highlighting their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications in Organic Synthesis

Derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine" have been utilized in catalytic applications, including selective hydroxylation of alkanes. Diiron(III) complexes involving these derivatives served as functional models for methane monooxygenases, demonstrating the effect of the capping ligand on alkane hydroxylation efficiency (Sankaralingam & Palaniandavar, 2014).

Synthesis of Complex Pharmaceutical Compounds

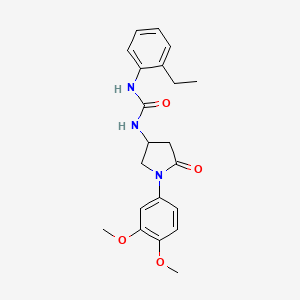

The compound "3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid" exemplifies the complexity of pharmaceutical compounds with multiple crystalline forms. Research into its hydration states, from anhydrous to pentahydrate forms, underlines the challenges in pharmaceutical formulation due to hydration-induced tablet cracking (Zhao et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKOGYFUZKRSJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)

![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)

![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)